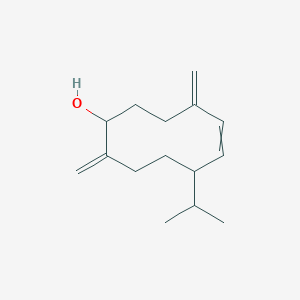
4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol is an organic compound with a unique structure characterized by a cyclodecane ring with isopropyl and methylene substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a Grignard reagent to introduce the isopropyl group, followed by a series of cyclization and reduction steps to form the cyclodecane ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include the use of automated systems to control temperature, pressure, and reaction time, optimizing the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into saturated alcohols.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in an organic solvent like dichloromethane (CH2Cl2).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enone: A ketone derivative with similar structural features.
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-ene: A hydrocarbon with a similar cyclodecane ring but lacking the hydroxyl group.
Uniqueness
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
65882-79-3 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
4,10-dimethylidene-7-propan-2-ylcyclodec-5-en-1-ol |
InChI |
InChI=1S/C15H24O/c1-11(2)14-8-5-12(3)6-10-15(16)13(4)7-9-14/h5,8,11,14-16H,3-4,6-7,9-10H2,1-2H3 |
InChI-Schlüssel |
OSSWBZXPRYZGRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(=C)C(CCC(=C)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


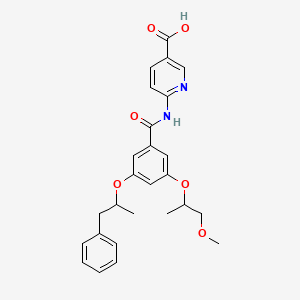
![(R)-N-[1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15285660.png)
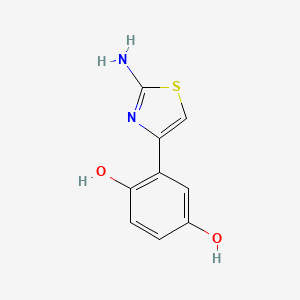
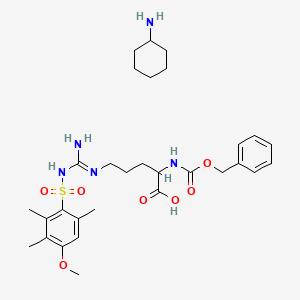
![sodium;4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15285670.png)

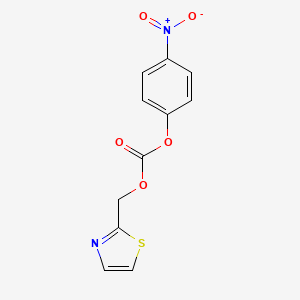


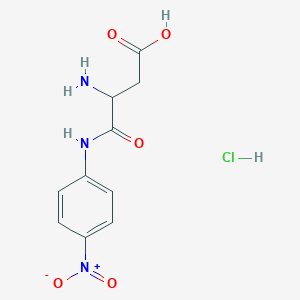
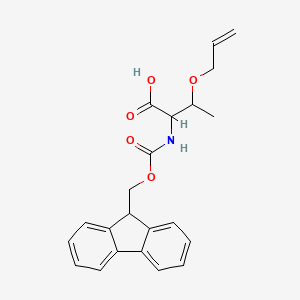
![3-[5-(Dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;trihydrate](/img/structure/B15285719.png)
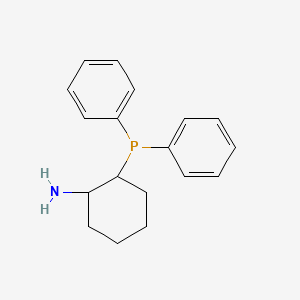
![ethyl 8-bromo-5-oxo-6H-imidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B15285731.png)
